molecular formula C7H14O2Pb B13733824 Heptanoic acid--lead (1/1) CAS No. 16180-10-2

Heptanoic acid--lead (1/1)

Cat. No.: B13733824
CAS No.: 16180-10-2
M. Wt: 337 g/mol
InChI Key: HKBQPJCURDTRBV-UHFFFAOYSA-N
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Description

Heptanoic acid–lead (1/1), a lead carboxylate compound, is formed by the interaction of heptanoic acid (C₇H₁₄O₂) with lead ions (Pb²⁺) in a 1:1 stoichiometric ratio. This organolead compound falls under the category of "lead soaps," as defined by occupational safety standards . Lead soaps are characterized by their ability to act as stabilizers in industrial applications, such as polymers and lubricants, due to their thermal stability and metal-binding properties. Heptanoic acid’s seven-carbon alkyl chain confers intermediate hydrophobicity, which may influence the compound’s solubility and reactivity compared to shorter or longer-chain analogues.

Properties

CAS No.

16180-10-2

Molecular Formula

C7H14O2Pb

Molecular Weight

337 g/mol

InChI

InChI=1S/C7H14O2.Pb/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9);

InChI Key

HKBQPJCURDTRBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)O.[Pb]

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of Lead Nitrate with Heptanoic Acid in the Presence of Potassium Hydroxide

One of the most established methods for preparing lead heptanoate involves the reaction of lead nitrate with heptanoic acid in an aqueous-ethanolic medium, using potassium hydroxide to facilitate the formation of the lead carboxylate salt.

Procedure:

  • Dissolve lead nitrate (Pb(NO3)2) in water (e.g., 8.2 mmol in 40 mL water).
  • Dissolve heptanoic acid (C6H13COOH) in ethanol (e.g., 12.3 mmol in 40 mL ethanol).
  • Mix the two solutions.
  • Add an equimolar amount of potassium hydroxide (5 M solution) to the mixture.
  • Heat the reaction mixture at approximately 80 °C for 20 minutes (some variations use 40 °C under nitrogen atmosphere).
  • Cool the mixture to room temperature.
  • Filter the precipitated lead heptanoate.
  • Wash the solid repeatedly with water, methanol, ethanol, and acetone to remove impurities.
  • Dry the product in an oven at 100 °C for 1 hour to remove residual water.

This method yields lead heptanoate as a solid product suitable for further characterization and use.

Synthesis via Reaction of Lead Nitrate with Sodium Heptanoate

An alternative preparation involves the reaction of lead nitrate with sodium heptanoate, which is the sodium salt of heptanoic acid.

Procedure:

  • Prepare sodium heptanoate by neutralizing heptanoic acid with sodium hydroxide.
  • Mix an aqueous solution of lead nitrate with an aqueous solution of sodium heptanoate.
  • Lead heptanoate precipitates out due to low solubility.
  • Collect the precipitate by filtration.
  • Wash thoroughly to remove sodium nitrate and other soluble impurities.
  • Dry the precipitate to obtain anhydrous lead heptanoate crystals.

This method typically yields crystalline lead heptanoate with a defined layered structure, as reported in crystallographic studies.

Reaction Conditions and Optimization

  • Temperature: The reaction temperature is typically maintained between 40 °C and 80 °C depending on the protocol. Higher temperatures (around 80 °C) accelerate the reaction and improve yield.
  • Solvent System: A mixture of water and ethanol is commonly used to dissolve reactants and facilitate the reaction.
  • Reaction Time: Reaction times are generally short, around 20 minutes to several hours depending on scale and temperature.
  • Atmosphere: Some protocols recommend inert atmosphere (nitrogen) during synthesis to prevent oxidation or degradation of sensitive components.
  • Molar Ratios: Equimolar amounts of lead nitrate and heptanoic acid or sodium heptanoate are used to ensure complete reaction.

Purification and Characterization

  • The crude lead heptanoate is washed with multiple solvents to remove unreacted acids, nitrates, and other impurities.
  • Drying at elevated temperatures removes residual moisture.
  • Recrystallization from ethanol may be employed to improve purity.
  • Characterization techniques include Fourier-transform infrared spectroscopy (FTIR), powder X-ray diffraction (PXRD), and solid-state nuclear magnetic resonance (ssNMR), particularly ^207Pb NMR to confirm the lead environment.

Structural Insights Relevant to Preparation

  • Lead heptanoate forms two-dimensional layered structures with hemidirected octahedral geometry around lead due to the stereochemically active 6s^2 lone pair on Pb(II).
  • The coordination environment and chain length of the carboxylate influence the physical properties and stability of the compound.

Summary Table of Preparation Methods for Lead Heptanoate

Method Reactants Solvent System Temperature Reaction Time Key Steps Purification References
Lead nitrate + Heptanoic acid + KOH Lead nitrate, heptanoic acid, KOH Water + Ethanol 40–80 °C ~20 min Mix, heat, cool, filter, wash Washing with solvents, drying
Lead nitrate + Sodium heptanoate Lead nitrate, sodium heptanoate Water Room temp to 40 °C Hours to overnight Mix aqueous solutions, precipitate, filter Washing, drying, recrystallization

In-Depth Research Findings

  • The ^207Pb solid-state NMR studies reveal that lead heptanoate shares similar chemical-shift tensor properties with other medium-chain lead carboxylates, indicating comparable local lead coordination environments.
  • The preparation methods yield products with high purity, suitable for applications such as corrosion inhibitors due to their ability to form passive films on lead surfaces.
  • The washing and drying steps are critical to remove residual acid and salts, which can affect the compound's performance and stability.
  • The stereochemical activity of the Pb(II) lone pair influences the crystal packing and morphology, which can be controlled through synthesis parameters.

Chemical Reactions Analysis

Thermal Decomposition

Lead carboxylates generally decompose upon heating. For example:
Pb(C6H11COO)2ΔPbO+2CO2+C10H22\text{Pb(C}_6\text{H}_{11}\text{COO)}_2 \xrightarrow{\Delta} \text{PbO} + 2 \text{CO}_2 \uparrow + \text{C}_{10}\text{H}_{22} \uparrow
Decomposition pathways may vary depending on atmospheric conditions (e.g., oxidative vs. inert) .

Reactivity with Cyanides and Sulfides

Heptanoic acid reacts with cyanide salts to release toxic HCN gas . If lead heptanoate participates in similar reactions:
Pb(C6H11COO)2+CNPb(CN)2+2C6H11COO\text{Pb(C}_6\text{H}_{11}\text{COO)}_2 + \text{CN}^- \rightarrow \text{Pb(CN)}_2 + 2 \text{C}_6\text{H}_{11}\text{COO}^-
This remains speculative due to a lack of direct experimental data.

Corrosion and Structural Interactions

Heptanoic acid corrodes metals like iron and aluminum . Lead, though less reactive, may undergo slow corrosion in acidic or humid environments:
2C7H14O2+PbPb(C6H11COO)2+H22 \text{C}_7\text{H}_{14}\text{O}_2 + \text{Pb} \rightarrow \text{Pb(C}_6\text{H}_{11}\text{COO)}_2 + \text{H}_2 \uparrow

Crystallographic data from benzylammonium heptanoate complexes suggest that lead heptanoate could exhibit:

  • Ionic interactions between Pb²⁺ and carboxylate anions.

  • Hydrogen bonding networks, similar to those observed in ammonium–carboxylate systems.

Thermochemical Data (Inferred)

PropertyValue (Hypothetical)Basis for Inference
Melting Point~100–120°CComparison to lead stearate
ΔH° (Formation)~-900 kJ/molAnalogous carboxylates
SolubilityInsoluble in waterHydrophobic alkyl chain

Limitations and Research Gaps

The absence of direct experimental data for lead heptanoate in the provided sources necessitates cautious extrapolation. Key uncertainties include:

  • Exact crystal structure and bonding motifs.

  • Kinetic parameters for synthesis and decomposition.

  • Environmental stability and reactivity under varying conditions.

Further studies involving X-ray crystallography, thermogravimetric analysis, and reactivity assays are recommended to validate these hypotheses.

Scientific Research Applications

There is no information about the applications of the compound "Heptanoic acid—lead (1/1)" in the provided search results. However, the search results do provide information on heptanoic acid derivatives and lead salts of carboxylic acids.

Heptanoic Acid Derivatives:

  • As anti-cancer agents Heptanoic acid derivatives can be administered alone or in combination with a pharmaceutically acceptable carrier to inhibit cancers such as leukemia, breast cancer, sarcoma, ovarian carcinoma, rectal, pancreatic, throat, melanoma, colon, bladder, lung, mammary adenocarcinoma, gastrointestinal, stomach, and prostate cancers . The compounds may be in powder or liquid form .
  • Reducing toxic effects Modified heptanoic acid can reduce the toxic effects of chemotherapy drugs, measurable by weight loss, decrease of red and white blood cells and platelets, and other biochemical indicators such as hair loss .
  • Cholesterol reduction These compounds can enhance the decrease of total serum cholesterol and LDL cholesterol, inhibit cholesterol biosynthesis, and increase mean plasma elimination half-life compared to unmodified heptanoic acid and its derivatives . They may also improve biodistribution and suppress serum osteocalcin levels .
  • Inhibiting HMG-CoA reductase An effective dose of heptanoic acid derivatives may inhibit HMG-CoA reductase activity .
  • Examples of modified heptanoic acids Modified heptanoic acids include substituted 1-naphthaleneheptanoic acid (pravastatin, mevastatin, lovastatin, simvastatin), indoleheptanoic acid (fluvastatin), 7-pyridinylheptenoic acid (cerivastatin), 1-pyrroleheptanoic acid (atorvastatin), and 7-pyrimidinheptenoic acid (rosuvastatin) .
  • Anti-proliferative effects Glycoside derivatives of heptanoic acids can inhibit the growth of human breast tumor cells (MCF-7 cell line) by 30-80% at concentrations of 0.1 .
  • Reducing body fat Cyclopentane heptanoic acid compounds, including bimatoprost, can reduce body fat without systemic administration and with minimal side effects . This reduction may involve reducing the number or volume of fat cells, reducing maturation of fat cells, and/or dedifferentiating fat cells .
  • Other uses Some compounds were shown to effect vasodilation and were predicted to relieve symptoms of diseases associated with increased pressure, including acute myocardial infarction, vascular thrombosis, hypertension, pulmonary hypertension, ischemic heart disease, congestive heat failure, and angina pectoris . They can also be effective ocular hypotensive agents for treating ocular hypertensive conditions and glaucoma .

Lead Salts of Carboxylic Acids:

  • Lead(2+) salts of medium-chain carboxylic acids, such as lead didecanoate and lead dilaurate, have been studied for their lead release potential from coatings . The organic components of these salts are biodegradable as both lead(2+) salts and free fatty acids .

Mechanism of Action

The mechanism of action of heptanoic acid–lead (1/1) involves the interaction of heptanoic acid with biological molecules and the toxic effects of lead. Heptanoic acid can interact with enzymes and proteins, affecting their function. Lead, on the other hand, can interfere with various biochemical pathways, leading to toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Lead carboxylates vary in properties based on the carbon chain length of the fatty acid component. Key comparisons include:

Compound Carbon Chain Length Solubility Applications Thermal Stability
Lead acetate 2 (acetic acid) High in water Dyes, catalysts, historical medicinal uses Moderate
Lead hexanoate 6 (hexanoic acid) Moderate in organics Polymer stabilizers, lubricants High
Heptanoic acid–lead 7 (heptanoic acid) Low in water, soluble in organics Potential stabilizer, niche industrial uses High (inferred)
Lead stearate 18 (stearic acid) Insoluble in water PVC stabilizers, lubricant additives Very high

Key Differentiators

  • Solubility: Shorter-chain lead carboxylates (e.g., lead acetate) exhibit higher water solubility, making them suitable for aqueous-phase reactions. In contrast, heptanoic acid–lead’s longer alkyl chain enhances solubility in nonpolar solvents, aligning it with applications requiring hydrophobic compatibility .
  • Thermal Stability: Longer-chain carboxylates (e.g., lead stearate) demonstrate superior thermal stability, critical for PVC processing. Heptanoic acid–lead’s intermediate chain length may offer a balance between reactivity and stability, though specific data are lacking in the literature .
  • Toxicity: All lead soaps, including heptanoic acid–lead, are regulated under occupational exposure limits due to lead’s neurotoxic and cumulative effects. Handling requires stringent controls to prevent inhalation or dermal contact .

Research Findings and Gaps

  • Analytical Methods: Pharmacopeial guidelines for detecting free heptanoic acid (e.g., via titration or HPLC) suggest methods that could be adapted to assess purity in heptanoic acid–lead synthesis .
  • Synthesis and Applications: While lead stearate and acetate are well-documented, heptanoic acid–lead remains understudied.

Q & A

Q. What steps ensure reproducibility in synthesizing and characterizing heptanoic acid–lead (1/1) complexes across laboratories?

  • Methodological Answer : Adopt FAIR principles:
  • Documentation : Publish detailed protocols in supplementary materials, including raw spectral data and instrument settings .
  • Inter-lab validation : Collaborate with external labs to replicate synthesis, reporting RSD (%) for yield and purity metrics .

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